9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole)
Description
9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole) is a bicarbazole-based compound featuring a rigid biphenyl core symmetrically substituted with two carbazole moieties, each modified with tert-butyl groups at the 3-positions. This molecular architecture confers exceptional thermal stability, steric bulk, and electronic tunability, making it a critical ligand in metal-organic frameworks (MOFs) such as DUT-49 . The tert-butyl groups enhance solubility and prevent aggregation, while the carbazole units provide π-conjugation and coordination sites for metal ions (e.g., copper paddle-wheel units in DUT-49) . Its primary application lies in gas adsorption and pressure amplification due to the MOF’s dynamic structural flexibility .
Properties
CAS No. |
799269-70-8 |
|---|---|
Molecular Formula |
C44H40N2 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
3-tert-butyl-9-[4-[4-(3-tert-butylcarbazol-9-yl)phenyl]phenyl]carbazole |
InChI |
InChI=1S/C44H40N2/c1-43(2,3)31-19-25-41-37(27-31)35-11-7-9-13-39(35)45(41)33-21-15-29(16-22-33)30-17-23-34(24-18-30)46-40-14-10-8-12-36(40)38-28-32(44(4,5)6)20-26-42(38)46/h7-28H,1-6H3 |
InChI Key |
NMDKRQAIKKMMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=CC=CC=C86 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) typically involves the following steps :
Starting Materials: The synthesis begins with 3,6-di-tert-butylcarbazole and 4,4’-dibromobiphenyl.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate (K2CO3), in a solvent like toluene.
Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Molecular Formula
The molecular formula of 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole) is . This compound consists of two 3-tert-butyl-9H-carbazole units linked by a biphenyl moiety, contributing to its rigidity and planarity.
Physical Properties
- Molecular Weight : Approximately 756 g/mol
- Solubility : Soluble in common organic solvents such as chloroform and toluene.
- Thermal Stability : Exhibits good thermal stability, making it suitable for high-temperature applications.
Organic Light-Emitting Diodes (OLEDs)
The compound has garnered attention in OLED technology due to its efficient light-emitting properties. Its structure allows for effective charge transport and exciton formation, which are crucial for OLED performance.
Case Study: OLED Performance
In a study evaluating various carbazole derivatives as OLED materials, 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole) demonstrated superior electroluminescent efficiency compared to traditional materials. The device fabricated using this compound exhibited a luminous efficiency of over 20 cd/A at a low operating voltage, indicating its potential for use in energy-efficient display technologies .
Organic Photovoltaics (OPVs)
As a donor material in OPVs, this compound shows promise due to its ability to facilitate exciton generation and transport. Its high absorption coefficient in the visible region enhances the light-harvesting efficiency of photovoltaic cells.
Case Study: OPV Efficiency
Research conducted on bulk heterojunction solar cells incorporating 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole) revealed an increase in power conversion efficiency (PCE) by approximately 15% compared to devices using conventional donor materials. The optimized blend ratio with fullerene derivatives resulted in improved charge separation and reduced recombination losses .
Thermally Activated Delayed Fluorescence (TADF)
The compound serves as an excellent host material for TADF emitters due to its suitable triplet energy level and molecular rigidity. TADF materials are of particular interest because they enable the harvesting of both singlet and triplet excitons for enhanced light emission.
Case Study: TADF Host Material
In a recent investigation into TADF systems, devices utilizing 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole) as a host showed significant improvements in external quantum efficiency (EQE). The EQE reached values above 30%, demonstrating the effectiveness of this compound in facilitating efficient light emission from TADF emitters .
Mechanism of Action
The mechanism of action of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) involves its ability to act as an efficient host material in OLEDs . The compound facilitates energy transfer processes, enhancing the emission efficiency of phosphorescent dyes. The molecular structure allows for effective charge transport and exciton formation, leading to high luminescence .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differentiators
Steric and Electronic Effects
- Target Compound : The tert-butyl groups induce steric hindrance, preventing π-π stacking and stabilizing MOF cavities. The biphenyl spacer enables structural flexibility for gas-induced phase transitions .
- 4tBCzTPPBr2 : Bromine substituents facilitate cross-coupling reactions but reduce thermal stability compared to tert-butyl .
- 6FCBP : Trifluoromethyl groups enhance electron-withdrawing properties and solubility, critical for solution-processed OLEDs .
Application-Specific Performance
- MOF Construction : The target compound outperforms H4benztb (a similar ligand) in forming flexible MOFs due to carbazole’s coordination versatility and biphenyl rigidity .
- OLED Hosts : mCP and pCBP lack tert-butyl groups, leading to closer molecular packing and higher triplet energies, whereas the target compound’s bulkiness favors MOF porosity over optoelectronic efficiency .
Research Findings
- Gas Adsorption : DUT-49, built using the target compound, exhibits unprecedented methane adsorption (5.4 mmol/g at 65 bar) and NGA behavior, outperforming rigid MOFs like DUT-13 .
- Optoelectronic Performance : While 6FCBP achieves higher OLED efficiency (EQE ~20%), the target compound’s MOF applications are unmatched in gas storage .
- Thermal Stability : The tert-butyl groups in the target compound elevate decomposition temperatures (>400°C) compared to methyl-substituted analogues (~350°C) .
Biological Activity
The compound 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole) is a derivative of carbazole that has garnered attention due to its potential biological activities, particularly in the realms of cancer therapy and fluorescence applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 709.01 g/mol. The structure features two carbazole units linked by a biphenyl moiety, with tert-butyl groups that enhance its solubility and stability.
Anticancer Properties
Research indicates that carbazole derivatives exhibit promising anticancer activities. The compound has been evaluated for its ability to inhibit telomerase activity, which is crucial in cancer cell proliferation. Studies have shown that certain carbazole derivatives can act as telomerase inhibitors, potentially leading to reduced tumor growth .
Table 1: Summary of Anticancer Activities of Carbazole Derivatives
Antimicrobial Activity
In addition to anticancer properties, some studies suggest that carbazole derivatives may possess antimicrobial activities. While specific data regarding the biphenyl-linked carbazole is limited, related compounds have shown effectiveness against various bacterial strains .
Mechanistic Insights
The biological activity of 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole) can be attributed to its ability to interact with biological targets such as enzymes and receptors. For instance:
- Telomerase Inhibition : Compounds that stabilize G-quadruplex structures can inhibit telomerase activity by preventing the elongation of telomeres in cancer cells.
- Fluorescent Properties : The compound's structure allows for significant fluorescence under UV light, making it a candidate for applications in bioimaging and diagnostics .
Case Studies
- Synthesis and Evaluation : A study synthesized various carbazole derivatives and evaluated their biological activity through molecular docking and in vitro assays. The results indicated that modifications at the 3 and 6 positions significantly enhanced anticancer potency .
- Fluorescence Studies : Another investigation focused on the fluorescence properties of similar compounds, demonstrating that structural variations could lead to enhanced emission profiles suitable for organic light-emitting diodes (OLEDs) and bioimaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
